N-(4-chlorophenyl)-6-hydrazinylpyridine-3-sulfonamide N-(4-chlorophenyl)-6-hydrazinylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1042507-82-3
VCID: VC5185228
InChI: InChI=1S/C11H11ClN4O2S/c12-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15)
SMILES: C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)NN)Cl
Molecular Formula: C11H11ClN4O2S
Molecular Weight: 298.75

N-(4-chlorophenyl)-6-hydrazinylpyridine-3-sulfonamide

CAS No.: 1042507-82-3

Cat. No.: VC5185228

Molecular Formula: C11H11ClN4O2S

Molecular Weight: 298.75

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-6-hydrazinylpyridine-3-sulfonamide - 1042507-82-3

Specification

CAS No. 1042507-82-3
Molecular Formula C11H11ClN4O2S
Molecular Weight 298.75
IUPAC Name N-(4-chlorophenyl)-6-hydrazinylpyridine-3-sulfonamide
Standard InChI InChI=1S/C11H11ClN4O2S/c12-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15)
Standard InChI Key QINQTMMLCJSQLO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)NN)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Chlorophenyl)-6-hydrazinylpyridine-3-sulfonamide (molecular formula: C11H11ClN4O2S\text{C}_{11}\text{H}_{11}\text{ClN}_4\text{O}_2\text{S}, molecular weight: 298.75 g/mol) features a pyridine core substituted at the 3-position with a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) and at the 6-position with a hydrazine moiety (NHNH2-\text{NHNH}_2). The sulfonamide group is further linked to a 4-chlorophenyl ring, introducing steric bulk and electronic effects that influence its reactivity. The compound’s InChIKey (QINQTMMLCJSQLO-UHFFFAOYSA-N) and SMILES string (ClC1=CC=C(NS(=O)(=O)C2=CN=C(C=C2)NN)C=C1) provide precise stereochemical descriptors.

Solubility and Stability

While solubility data for this specific compound are unavailable, structurally related sulfonamide-pyridine hybrids typically exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility due to aromatic and hydrophobic groups . The hydrazine moiety may confer sensitivity to oxidative degradation, necessitating storage under inert conditions.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(4-chlorophenyl)-6-hydrazinylpyridine-3-sulfonamide involves a multi-step sequence:

  • Pyridine Functionalization: A pyridine derivative is sulfonated at the 3-position using chlorosulfonic acid, yielding pyridine-3-sulfonyl chloride.

  • Sulfonamide Formation: Reaction with 4-chloroaniline introduces the N-(4-chlorophenyl) group, forming N-(4-chlorophenyl)pyridine-3-sulfonamide.

  • Hydrazine Incorporation: Nitration at the 6-position followed by reduction with hydrazine hydrate introduces the hydrazine substituent .

Key reaction conditions include refluxing in acetone or ethanol, with anhydrous potassium carbonate as a base to mitigate side reactions .

Biological Activities and Mechanisms

Antimicrobial Effects

Sulfonamide derivatives are historically recognized for antibacterial activity via dihydropteroate synthase inhibition. While direct data on this compound are sparse, analogs like N-(3-bromo-4-chlorophenyl)-5-chloro-6-hydrazinylpyridine-3-sulfonamide (CID 80084583) exhibit broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundMolecular Weight (g/mol)Key SubstituentsBiological Activity (EC50_{50})
N-(4-chlorophenyl)-6-hydrazinylpyridine-3-sulfonamide298.754-Cl, hydrazineAnticancer: 12–45 µM
N-(3-bromo-4-chlorophenyl)-5-chloro-6-hydrazinylpyridine-3-sulfonamide412.103-Br, 4-Cl, 5-ClAntibacterial: MIC = 8 µg/mL
Y21 (dithioacetal-sulfonamide)434.51Dithioacetal, 3,4-diClAntiviral: 48.1 µg/mL

The addition of bromine or chlorine atoms at specific positions enhances halogen bonding with biological targets, improving potency . Conversely, bulkier groups like dithioacetal may reduce membrane permeability but increase target specificity .

Future Research Directions

Target Identification

Advanced proteomic studies are needed to identify biomolecular targets, such as enzymes or receptors, that interact with the hydrazine and sulfonamide moieties. Molecular docking simulations could predict binding affinities for kinases or viral proteins.

Structural Optimization

Modifications to improve pharmacokinetics include:

  • Hydrophilicity Enhancement: Introducing hydroxyl or amine groups to boost aqueous solubility.

  • Prodrug Strategies: Masking the hydrazine group with acetyl or carbamate protectors to enhance stability .

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